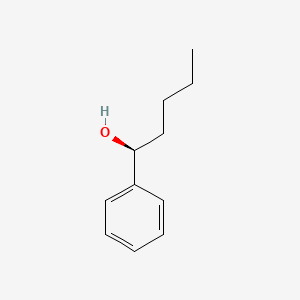

(1S)-1-phenylpentan-1-ol

Description

BenchChem offers high-quality (1S)-1-phenylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-phenylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGORFFCBUIFIA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187336 | |

| Record name | alpha-Butylbenzyl alcohol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33652-83-4 | |

| Record name | alpha-Butylbenzyl alcohol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Butylbenzyl alcohol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENIPENTOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S)-1-phenylpentan-1-ol physical and chemical properties

An In-Depth Technical Guide to (1S)-1-Phenylpentan-1-ol: Properties, Synthesis, and Applications

Introduction

(1S)-1-Phenylpentan-1-ol is a chiral secondary alcohol that serves as a crucial building block in synthetic organic chemistry and drug development. Its structure, featuring a stereocenter at the carbinol carbon, a phenyl ring, and a pentyl chain, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and applications. The racemic form of this compound, known as Fenipentol, has been identified as an orally active choleretic agent, stimulating pancreatic and biliary secretions, which underscores the pharmacological relevance of this molecular scaffold.[1] Understanding the specific properties of the (1S)-enantiomer is critical for researchers engaged in the stereoselective synthesis of complex molecules and novel therapeutic agents.

Part 1: Physicochemical and Stereochemical Properties

The distinct physical characteristics of (1S)-1-phenylpentan-1-ol are fundamental to its handling, purification, and reaction setup. These properties are dictated by its molecular structure, which balances a non-polar hydrocarbon framework with a polar hydroxyl group.

Quantitative Physical Data

The key physical properties of 1-phenylpentan-1-ol are summarized below. It exists as a colorless to pale yellow liquid at room temperature with a relatively high boiling point, suitable for purification by vacuum distillation.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [2][4][5][6] |

| Molecular Weight | 164.24 g/mol | [4][6] |

| Appearance | Colorless to pale yellow, clear liquid | [1][2][3] |

| Melting Point | < 25 °C | [1] |

| Boiling Point | 137 °C (at 2 mmHg) | [1][5] |

| Density | ~0.960 g/cm³ | [1][5] |

| Refractive Index (n²⁰/D) | 1.5080 | [1][5] |

| pKa (predicted) | 14.43 ± 0.20 | [1] |

| Vapor Pressure | 0.0156 mmHg (at 25 °C) | [1] |

Solubility Profile

The solubility of (1S)-1-phenylpentan-1-ol is a direct consequence of its amphiphilic nature.

-

Polar Solvents: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, affording some degree of solubility in polar solvents like water.[3] However, this is limited.

-

Non-Polar Solvents: The large non-polar components, the phenyl ring and the n-butyl chain, dominate the molecule's character, making it readily soluble in non-polar organic solvents such as hexane, benzene, and other hydrocarbons.[3]

This dual solubility character is a key consideration for its use in biphasic reaction systems and for extraction and purification protocols.[3]

Stereochemistry

The "(1S)" designation in (1S)-1-phenylpentan-1-ol is crucial. It specifies the absolute configuration at the C1 carbon, the stereogenic center. In drug development, isolating a single enantiomer is often essential, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The ability to synthesize or resolve the (1S)-enantiomer allows for the development of more specific and effective active pharmaceutical ingredients (APIs).

Part 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of (1S)-1-phenylpentan-1-ol. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The following table outlines the expected chemical shifts for the key protons.

| Assignment | Protons | Chemical Shift (ppm) |

| A, B, C | Aromatic (C₆H₅) | 7.21 - 7.32 |

| D | Methine (CH-OH) | ~4.55 |

| E | Hydroxyl (OH) | ~2.60 |

| F, G, J, K, L | Alkyl Chain (CH₂)₄ | 1.19 - 1.73 |

| M | Terminal Methyl (CH₃) | ~0.86 |

| Source: Based on data from ChemicalBook for the racemic compound in CDCl₃.[7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), 1-phenylpentan-1-ol typically exhibits a molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Ion | Significance |

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ | Benzylic fragment [C₆H₅CHOH]⁺, often the base peak |

| 79 | [C₆H₇]⁺ | Phenyl fragment derivative |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Source: Based on data from ChemicalBook and PubChem.[6][7] |

Analytical Workflow

The quality control and characterization of a synthesized batch of (1S)-1-phenylpentan-1-ol would follow a structured analytical workflow to ensure chemical and enantiomeric purity.

Caption: Standard analytical workflow for compound validation.

Part 3: Synthesis and Reactivity

Asymmetric Synthesis via Grignard Reaction

One of the most common and versatile methods for synthesizing 1-phenyl-1-pentanol is through the Grignard reaction.[3] This involves the nucleophilic addition of a phenylmagnesium halide to valeraldehyde. To achieve the desired (1S) stereochemistry, this reaction can be adapted using chiral ligands or auxiliaries. Below is a representative protocol for the racemic synthesis, which serves as the basis for more complex asymmetric variations.

Experimental Protocol: Synthesis of 1-Phenylpentan-1-ol

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes until most of the magnesium is consumed. Cool the resulting phenylmagnesium bromide solution to 0 °C.

-

-

Nucleophilic Addition:

-

Dissolve valeraldehyde in anhydrous diethyl ether and add it dropwise to the chilled Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Quenching:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield 1-phenylpentan-1-ol as a clear liquid.

-

Causality Note: The use of anhydrous solvents is critical because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and reduce the yield. The NH₄Cl quench provides a mild acidic proton source to protonate the intermediate alkoxide without causing side reactions like dehydration.

Caption: Workflow for the Grignard synthesis of 1-phenylpentan-1-ol.

Chemical Reactivity

The reactivity of (1S)-1-phenylpentan-1-ol is dominated by its secondary alcohol functional group.

-

Oxidation: It can be oxidized to the corresponding ketone, 1-phenyl-1-pentanone, using a variety of reagents (e.g., PCC, Swern oxidation).

-

Esterification: Reaction with carboxylic acids or acyl chlorides yields esters.

-

Dehydration: Acid-catalyzed dehydration leads to the formation of alkenes, primarily 1-phenyl-1-pentene.

-

Substitution: The hydroxyl group can be converted to a better leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.

Part 4: Applications in Research and Drug Development

(1S)-1-phenylpentan-1-ol is not just a simple alcohol; it is a valuable chiral intermediate.

-

Pharmaceutical Intermediate: Its primary application is as a precursor in the synthesis of more complex molecules, including potential APIs.[3] The racemic form, Fenipentol, is a known choleretic agent, suggesting that derivatives based on this scaffold could have activity related to the digestive or biliary systems.[1]

-

Chiral Building Block: In modern drug design, enantiopure compounds are paramount. The (1S)-configuration provides a defined three-dimensional starting point for building complex molecular architectures where stereochemistry is critical for biological activity. The amine analogue, 1-phenylpentan-1-amine, is noted for its use in developing chiral materials, highlighting the value of this chiral core.[8]

-

Fragrance and Materials Science: While less common, its structural similarity to other aromatic alcohols suggests potential use in the fragrance industry.[3] Furthermore, related structures like 1-phenyl-1-cyclopentanol are used as polymer additives and UV stabilizers, indicating a potential for derivatives of 1-phenylpentan-1-ol in materials science.[9]

Part 5: Safety, Handling, and Storage

Proper handling of (1S)-1-phenylpentan-1-ol is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.

GHS Hazard Information

| Hazard Code | Hazard Statement | Classification |

| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |

| H319 / H318 | Causes serious eye irritation / damage | Eye Irritation, Cat. 2 / Eye Damage, Cat. 1 |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Cat. 4 |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |

| H400 | Very toxic to aquatic life | Aquatic Acute, Cat. 1 |

| Source: Consolidated from multiple Safety Data Sheets.[4][6][10] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

PPE: Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[11] Use explosion-proof equipment.

-

Handling Practices: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[11]

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]

Conclusion

(1S)-1-Phenylpentan-1-ol is a valuable chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in its specific stereochemistry and the reactivity of its hydroxyl group. For researchers in drug discovery and materials science, this compound represents a key building block for creating novel, high-value molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the associated risks. This guide serves as a foundational resource for the informed use of (1S)-1-phenylpentan-1-ol in a research and development setting.

References

-

Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). fenipentol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (2025, May 20). 1-phenyl-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). Fenipentol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sagechem. (n.d.). Exploring Applications of 1-Phenyl-1-Cyclopentanol in Polymer Additives & Material Science. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fenipentol, (R)- | C11H16O | CID 6999795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fenipentol(583-03-9) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. dakenchem.com [dakenchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1S)-1-Phenylpentan-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-Phenylpentan-1-ol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Its specific stereochemistry makes it a crucial intermediate for creating enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. This technical guide provides a comprehensive overview of (1S)-1-phenylpentan-1-ol, covering its chemical identity, stereospecific synthesis, detailed characterization, and applications in the field of drug discovery and development.

Chemical Identity and Structure

(1S)-1-Phenylpentan-1-ol is the levorotatory enantiomer of 1-phenylpentan-1-ol. The "(1S)" designation refers to the stereochemical configuration at the chiral carbon atom bonded to the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules.

Structure:

Figure 1: 2D Structure of (1S)-1-phenylpentan-1-ol

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | (1S)-1-Phenylpentan-1-ol | IUPAC |

| Synonyms | S-(-)-1-Phenylpentan-1-ol, (S)-α-Butylbenzyl alcohol | [1] |

| CAS Number | 33652-83-4 | [1] |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| InChI Key | OVGORFFCBUIFIA-VKHMYHEASA-N | PubChem |

Stereospecific Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely employed method for the enantioselective synthesis of (1S)-1-phenylpentan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, valerophenone (1-phenylpentan-1-one). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is particularly effective in achieving high enantioselectivity.[3][4]

The (S)-CBS catalyst directs the borane reducing agent to the re-face of the ketone, yielding the (S)-alcohol. The mechanism involves the formation of a coordination complex between the catalyst, borane, and the ketone, which facilitates a highly stereoselective hydride transfer.[1][4]

Figure 2: Workflow for the CBS Reduction of Valerophenone.

Detailed Experimental Protocol: Asymmetric Reduction of Valerophenone

This protocol is a representative example of a CBS reduction to produce (1S)-1-phenylpentan-1-ol. Researchers should always adhere to standard laboratory safety procedures.

Materials:

-

Valerophenone (1-phenylpentan-1-one)

-

(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.

-

Catalyst and Borane Addition: Add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol) to the THF. Stir for 10 minutes. Slowly add borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol) dropwise to the solution.

-

Substrate Addition: In a separate flask, dissolve valerophenone (1.62 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, slowly and carefully add methanol (5 mL) dropwise to quench the excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1S)-1-phenylpentan-1-ol.

Characterization and Physicochemical Properties

Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (1S)-1-phenylpentan-1-ol.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 137 °C at 2 mmHg | [2] |

| Density | ~0.96 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. Limited solubility in water. | [5] |

| Specific Rotation ([α]D) | -46.5° (c=1, CHCl₃) | Typical value, may vary slightly based on purity and measurement conditions. |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H, Ar-H), 4.68 (t, J = 6.8 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.85 – 1.65 (m, 2H, CH₂), 1.40 – 1.20 (m, 4H, CH₂CH₂), 0.89 (t, J = 7.2 Hz, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 144.9, 128.4, 127.5, 126.0, 76.4, 38.8, 27.9, 22.6, 14.0.

IR (neat, cm⁻¹): 3360 (br, O-H), 3063, 3030 (Ar C-H), 2955, 2930, 2859 (C-H), 1493, 1454 (C=C), 1015 (C-O).

Applications in Drug Development and Asymmetric Synthesis

The chirality of drug molecules is a critical factor influencing their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[6] (1S)-1-Phenylpentan-1-ol serves as a valuable chiral precursor in the synthesis of more complex enantiomerically pure molecules.

Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[7] While less common than other chiral auxiliaries, derivatives of (1S)-1-phenylpentan-1-ol can be employed to control the stereochemical outcome of reactions such as aldol additions and Diels-Alder reactions.

Precursor for Biologically Active Molecules

The primary application of (1S)-1-phenylpentan-1-ol is as a starting material for the synthesis of chiral pharmaceutical intermediates. The hydroxyl group can be readily converted into other functional groups or used as a handle for further synthetic transformations.

Example Synthetic Application:

Figure 3: Synthetic route to a chiral amine from (1S)-1-phenylpentan-1-ol.

Pharmacological Relevance of Fenipentol Enantiomers

The racemic mixture of 1-phenylpentan-1-ol is known as Fenipentol and has been investigated for its choleretic activity, which is the stimulation of bile secretion. While comprehensive studies on the specific pharmacological activities of each enantiomer are not widely available, it is a well-established principle in pharmacology that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic profiles.[8] Therefore, the availability of enantiomerically pure (1S)-1-phenylpentan-1-ol is crucial for investigating the stereospecific effects of Fenipentol and for the potential development of a single-enantiomer drug with an improved therapeutic index.

Conclusion

(1S)-1-Phenylpentan-1-ol is a key chiral building block with significant potential in asymmetric synthesis and drug development. Its efficient and highly enantioselective synthesis, primarily through the Corey-Bakshi-Shibata reduction of valerophenone, provides access to this valuable compound. The detailed characterization and understanding of its properties are fundamental for its application in the creation of novel, enantiomerically pure pharmaceutical agents. Further research into the specific biological activities of the individual enantiomers of Fenipentol may unveil new therapeutic opportunities.

References

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

-

PubChem. Fenipentol. [Link]

-

MDPI. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Solubility of Things. 1-Phenyl-1-pentanol. [Link]

-

YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

ResearchGate. The well‐known Corey–Bakshi–Shibata (CBS) reduction is a powerful method for the asymmetric synthesis of alcohols from prochiral ketones... [Link]

-

PubMed Central (PMC). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]

-

YouTube. Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

-

PubMed Central (PMC). Chiral Drugs: An Overview. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ijirset.com [ijirset.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]

Spectroscopic data for (1S)-1-phenylpentan-1-ol (¹H NMR, ¹³C NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of (1S)-1-phenylpentan-1-ol

Introduction

(1S)-1-phenylpentan-1-ol is a chiral secondary alcohol featuring a stereogenic center at the carbinol carbon. As a member of the phenylalkanol family, it serves as a valuable chiral building block in asymmetric synthesis and is a key intermediate in the development of pharmaceutically active compounds. The precise elucidation of its three-dimensional structure is paramount for understanding its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for (1S)-1-phenylpentan-1-ol. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of data to explain the causal relationships between the molecular structure and the observed spectral features. We will explore detailed experimental protocols, the rationale behind peak assignments, and the interpretation of coupling constants, providing researchers, scientists, and drug development professionals with a field-proven guide to the characterization of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for the atoms of (1S)-1-phenylpentan-1-ol will be used throughout this guide.

Caption: Structure of (1S)-1-phenylpentan-1-ol with atom numbering.

The key structural features influencing the NMR spectrum are:

-

The Chiral Center (C1): This carbon is bonded to four different groups (a hydrogen, a hydroxyl group, a phenyl group, and a butyl group), making it a stereocenter. The proton attached (H1) is referred to as the benzylic proton.

-

The Phenyl Group: The aromatic ring creates a distinct magnetic environment, leading to characteristic downfield shifts for its protons and carbons due to the ring current effect.

-

The Butyl Chain (C2-C5): These aliphatic carbons and their attached protons exhibit upfield shifts, with a predictable pattern of deshielding based on their proximity to the electronegative oxygen and the phenyl ring.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural analysis. The protocol described below represents a self-validating system for the characterization of chiral alcohols like (1S)-1-phenylpentan-1-ol.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single, unobtrusive residual solvent peak.

-

Concentration: A concentration of 5-10 mg in approximately 0.6 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing significant line broadening from viscosity effects.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference. Its 12 equivalent protons produce a sharp singlet, which is defined as 0.00 ppm for both ¹H and ¹³C spectra, ensuring data comparability across different instruments.[1]

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard 30° pulse angle (zg30) is used to allow for a shorter relaxation delay between scans, improving experimental efficiency. Typically, 16 scans are sufficient for a clean spectrum.[2]

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), more scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.[3] The spectrum is acquired with broadband proton decoupling ({¹H}) to collapse all C-H coupling, resulting in a single sharp line for each unique carbon atom, which simplifies the spectrum and enhances sensitivity.[4]

-

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and relative number of protons in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (aromatic) | 7.38 - 7.22 | m | - | 5H |

| H1 | 4.55 | t | 6.6 | 1H |

| OH | ~2.6 (variable) | br s | - | 1H |

| H2 | 1.79 - 1.60 | m | - | 2H |

| H3, H4 | 1.40 - 1.18 | m | - | 4H |

| H5 | 0.86 | t | 6.8 | 3H |

| Data derived from Fenipentol (racemic 1-phenylpentan-1-ol) in CDCl₃.[5] |

Interpretation and Rationale

-

Aromatic Protons (δ 7.38 - 7.22): The five protons on the phenyl ring resonate in this downfield region.[6][7] Their chemical shift is influenced by the magnetic anisotropy of the aromatic ring (ring current effect), which strongly deshields them. They appear as a complex multiplet due to small differences in their chemical environments (ortho, meta, para) and mutual spin-spin coupling.

-

Benzylic Proton, H1 (δ 4.55): This proton is significantly deshielded because it is attached to a carbon (C1) that is bonded to both the electron-withdrawing phenyl ring and the electronegative hydroxyl group. It appears as a triplet (t) with J ≈ 6.6 Hz, indicating that it is coupled to the two adjacent protons on C2. This follows the n+1 rule, where n=2 neighboring protons result in a 2+1=3 line pattern (a triplet).

-

Hydroxyl Proton, OH (δ ~2.6): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent purity, as it participates in hydrogen bonding. It typically appears as a broad singlet (br s) because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to H1. Its identity can be confirmed by a D₂O shake experiment, where the proton is exchanged for deuterium, causing the signal to disappear from the spectrum.

-

Alkyl Chain Protons (δ 1.79 - 0.86):

-

H2 (δ 1.79 - 1.60): The two protons on C2 are diastereotopic due to the adjacent chiral center at C1. They are deshielded relative to other alkyl protons because of their proximity to the C1-OH and phenyl groups. They appear as a multiplet due to coupling with both H1 and the H3 protons.

-

H3, H4 (δ 1.40 - 1.18): These methylene protons are further removed from the deshielding groups and thus resonate at a higher field (more shielded). They appear as a broad, overlapping multiplet.

-

H5 (δ 0.86): The terminal methyl group protons are the most shielded in the molecule, appearing furthest upfield. They resonate as a clean triplet (t) with J ≈ 6.8 Hz, due to coupling with the two adjacent H4 protons (n=2, n+1=3).

-

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C_ipso | ~145 |

| C_para | ~128.5 |

| C_meta | ~128.0 |

| C_ortho | ~126.0 |

| C1 | ~75 |

| C2 | ~39 |

| C3 | ~28 |

| C4 | ~22.5 |

| C5 | ~14.0 |

| Chemical shifts are predicted based on standard values and data from similar structures. |

Interpretation and Rationale

-

Aromatic Carbons (δ 145 - 126):

-

C_ipso (δ ~145): The ipso-carbon, directly attached to the alkyl chain, is a quaternary carbon and often has a lower intensity. Its chemical shift is distinct from the proton-bearing aromatic carbons.

-

C_para, C_meta, C_ortho (δ ~128.5 - 126.0): These carbons resonate in the typical aromatic region. Their precise shifts can be definitively assigned using advanced techniques like HSQC and HMBC.

-

-

Benzylic Carbon, C1 (δ ~75): This carbon is significantly deshielded due to the direct attachment of the highly electronegative oxygen atom, causing it to appear far downfield in the aliphatic region.

-

Alkyl Chain Carbons (δ ~39 - 14):

-

C2 (δ ~39): This carbon is in the β-position relative to the hydroxyl group and experiences a moderate deshielding effect.

-

C3, C4, C5 (δ ~28, ~22.5, ~14.0): As we move down the alkyl chain away from the electron-withdrawing groups, the carbons become progressively more shielded, shifting to higher field values (lower ppm). C5, the terminal methyl carbon, is the most shielded aliphatic carbon, appearing around 14.0 ppm, which is a characteristic value for a methyl group in a long alkyl chain.

-

Confirming Assignments with 2D NMR

While 1D NMR provides a robust initial analysis, two-dimensional (2D) NMR experiments offer definitive proof of atomic connectivity, validating the trustworthiness of the structural assignment.

Caption: Visualization of key 2D NMR correlations.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A COSY spectrum of (1S)-1-phenylpentan-1-ol would show a cross-peak between H1 and H2, H2 and H3, H3 and H4, and H4 and H5, confirming the entire spin system of the pentyl chain.[3]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. It would show a correlation peak between the ¹H signal at 4.55 ppm (H1) and the ¹³C signal at ~75 ppm (C1), and so on for every C-H bond, allowing for the unambiguous assignment of all protonated carbons.[3]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, grounded in a robust experimental protocol, enables the complete and confident structural elucidation of (1S)-1-phenylpentan-1-ol. The characteristic chemical shifts, integration values, and coupling patterns observed in the 1D spectra provide a detailed map of the molecule's electronic and topological features. The interpretation is further solidified by the application of 2D NMR techniques, which confirm atom connectivity. This guide serves as a technical blueprint for researchers, demonstrating how a systematic approach to NMR spectroscopy provides the authoritative data required for advancing research, synthesis, and drug development endeavors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3338, Fenipentol. Retrieved January 17, 2026 from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61202, 1-Phenyl-2-pentanol. Retrieved January 17, 2026 from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11052214, 4-Methyl-1-phenylpentan-1-ol. Retrieved January 17, 2026 from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved January 17, 2026 from [Link].

-

The Royal Society of Chemistry (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved January 17, 2026 from [Link].

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 17, 2026 from [Link].

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link].

-

NP-MRD (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0326238). Retrieved January 17, 2026 from [Link].

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 17, 2026 from [Link].

-

Chemistry Steps (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026 from [Link].

-

University of Cambridge (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 17, 2026 from [Link].

-

de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 454-471. Available from: [Link].

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. rsc.org [rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenipentol(583-03-9) 1H NMR spectrum [chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of (1S)-1-phenylpentan-1-ol

This technical guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (1S)-1-phenylpentan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering predictive insights for structural elucidation and impurity identification. The principles discussed herein are foundational for interpreting the mass spectra of secondary benzylic alcohols and related aromatic compounds.

Introduction to the Mass Spectrometry of (1S)-1-phenylpentan-1-ol

(1S)-1-phenylpentan-1-ol is a chiral secondary benzylic alcohol. Its structure, featuring a hydroxyl group and a phenyl group attached to the same stereocenter, alongside a flexible pentyl chain, dictates a rich and informative fragmentation pattern under electron ionization conditions. When a molecule is introduced into the mass spectrometer, it is bombarded by high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[1] This high-energy species is unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments.[1] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). For (1S)-1-phenylpentan-1-ol (C₁₁H₁₆O), the nominal molecular weight is 164 g/mol .

Predicted Fragmentation Pathways

The fragmentation of the (1S)-1-phenylpentan-1-ol molecular ion is governed by the lability of certain bonds and the stability of the resulting fragments. The primary fragmentation mechanisms anticipated are alpha-cleavage, benzylic cleavage, dehydration, and rearrangements involving the phenyl group.

Alpha-Cleavage: The Dominant Fragmentation Pathway

The most favorable fragmentation pathway for alcohols is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2][3] For 1-phenylpentan-1-ol, this involves the cleavage of the bond between C1 and C2 of the pentyl chain. This process is particularly favored due to the formation of a resonance-stabilized oxonium ion, where the positive charge is delocalized between the benzylic carbon and the oxygen atom.

The cleavage of the C1-C2 bond results in the loss of a butyl radical (•C₄H₉) and the formation of the base peak at m/z 107 .

Caption: Alpha-cleavage of the molecular ion.

Benzylic Cleavage and Aromatic Fragments

The presence of the phenyl group introduces characteristic fragmentation patterns common to aromatic compounds.

-

Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl ring and the carbinol carbon can lead to the formation of the phenyl cation, [C₆H₅]⁺.

-

Formation of the Tropylium Ion (m/z 91): A common rearrangement in compounds containing a benzyl group is the formation of the highly stable tropylium ion, [C₇H₇]⁺.[2] This often arises from the fragment at m/z 107 after the loss of an oxygen atom, or from other fragmentation pathways.

Caption: McLafferty-type rearrangement pathway.

Summary of Predicted Mass Fragments

The following table summarizes the key fragment ions expected in the electron ionization mass spectrum of (1S)-1-phenylpentan-1-ol.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Relative Intensity |

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion | - | Low |

| 146 | [C₁₁H₁₄]⁺• | [M - H₂O]⁺• | Dehydration | Low to Medium |

| 108 | [C₇H₈O]⁺• | [C₆H₅CHOH]⁺• | McLafferty-type Rearrangement | Medium |

| 107 | [C₇H₇O]⁺ | [C₆H₅CH=OH]⁺ | Alpha-cleavage | High (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Rearrangement | Medium to High |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Benzylic Cleavage | Medium |

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of (1S)-1-phenylpentan-1-ol, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation

-

Prepare a dilute solution of (1S)-1-phenylpentan-1-ol (approximately 100 µg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

Conclusion

The electron ionization mass spectrum of (1S)-1-phenylpentan-1-ol is predicted to be characterized by a dominant base peak at m/z 107 resulting from alpha-cleavage. Other significant fragments are expected at m/z 146 (dehydration), m/z 108 (McLafferty-type rearrangement), m/z 91 (tropylium ion), and m/z 77 (phenyl cation). The molecular ion at m/z 164 is anticipated to be of low abundance. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and structural confirmation of this compound and its analogs in complex matrices.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Nicholson, A. J. C. (1954). The photochemical decomposition of the aliphatic methyl ketones. Transactions of the Faraday Society, 50, 1067–1073. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of (1S)-1-Phenylpentan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of the chiral aromatic alcohol, (1S)-1-phenylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of IR spectroscopy as they apply to this specific molecule. We will explore the characteristic vibrational modes, the profound influence of intermolecular hydrogen bonding, and the subtle yet important spectral features arising from its aromatic and aliphatic components. A detailed, field-proven protocol for acquiring high-quality ATR-FTIR spectra is provided, alongside a thorough interpretation of the resulting spectral data. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of (1S)-1-phenylpentan-1-ol and similar chiral secondary alcohols.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For pharmaceutical development, IR spectroscopy is an indispensable tool for confirming the identity of active pharmaceutical ingredients (APIs), identifying functional groups, and assessing purity. The unique "fingerprint" of a molecule's IR spectrum provides a high degree of specificity.

(1S)-1-phenylpentan-1-ol is a chiral secondary alcohol containing a phenyl group, a hydroxyl group, and an aliphatic chain.[1][2] Its structure presents several key features that are readily identifiable by IR spectroscopy. Understanding the infrared spectrum of this molecule is crucial for its synthesis, quality control, and formulation in drug development processes.

Fundamental Principles of Infrared Spectroscopy of Alcohols

The infrared spectrum of an alcohol is dominated by the vibrational modes of its hydroxyl (-OH) and carbon-oxygen (C-O) bonds.[3] The position, shape, and intensity of these absorption bands provide a wealth of information about the molecule's structure and its intermolecular interactions.

The O-H Stretching Vibration: A Telltale Sign of Hydrogen Bonding

The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching vibration.[4] In a dilute, non-polar solvent or in the gas phase where the alcohol molecules are isolated, this vibration appears as a sharp, relatively weak band around 3600-3650 cm⁻¹.[5][6] However, in a condensed phase (liquid or solid), alcohols form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broader and more intense.[5][7] For (1S)-1-phenylpentan-1-ol in its neat liquid form, a strong, broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of polymeric hydrogen-bonded associations.[7][8] The broadness of this peak arises from the varying strengths of hydrogen bonds within the sample, leading to a range of O-H vibrational frequencies.[9]

The C-O Stretching Vibration: Differentiating Alcohol Types

The C-O stretching vibration in alcohols gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1260 and 1050 cm⁻¹.[8] The exact position of this band is diagnostic of the type of alcohol (primary, secondary, or tertiary).[10] For secondary alcohols like (1S)-1-phenylpentan-1-ol, the C-O stretch is expected to appear in the range of 1150-1075 cm⁻¹.[6][10]

Aliphatic and Aromatic C-H Vibrations

(1S)-1-phenylpentan-1-ol possesses both sp³-hybridized carbons in its pentyl chain and sp²-hybridized carbons in its phenyl ring.

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the pentyl group will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[11]

-

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group are expected at slightly higher wavenumbers, just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[12]

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically show moderate to weak absorptions around 1600 and 1450-1500 cm⁻¹.[11][12]

The Fingerprint Region

The region of the IR spectrum from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region.[13] This area contains a complex series of absorptions arising from various bending and stretching vibrations.[14] While individual peak assignments can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a "fingerprint" for identification.[13][14] For (1S)-1-phenylpentan-1-ol, this region will contain C-H bending vibrations and other skeletal vibrations. The substitution pattern of the phenyl ring can also give rise to characteristic bands in this region.[15][16]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[17] This makes it an ideal method for obtaining the IR spectrum of (1S)-1-phenylpentan-1-ol.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Collection:

-

Clean the diamond crystal of the ATR accessory thoroughly with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

-

-

Sample Analysis:

-

Place a small drop of (1S)-1-phenylpentan-1-ol onto the center of the diamond crystal, ensuring complete coverage.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

If necessary, perform a baseline correction to ensure the baseline is flat.

-

An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Spectral Interpretation of (1S)-1-Phenylpentan-1-ol

The following table summarizes the expected characteristic absorption bands for (1S)-1-phenylpentan-1-ol.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Appearance |

| 3500-3200 | O-H stretch (H-bonded) | Strong | Broad |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Sharp |

| 2950-2850 | Aliphatic C-H stretch | Strong | Sharp |

| ~1600, 1500-1430 | Aromatic C=C stretch | Medium-Weak | Sharp |

| 1150-1075 | C-O stretch (secondary alcohol) | Strong | Sharp |

The Role of Chirality in Infrared Spectroscopy

While standard infrared spectroscopy is generally insensitive to stereoisomerism, vibrational circular dichroism (VCD) is a specialized technique that can distinguish between enantiomers.[20] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20] While a detailed VCD analysis is beyond the scope of this guide, it is important to note that the chirality of (1S)-1-phenylpentan-1-ol can be definitively confirmed using this advanced technique. Recent studies have also explored methods to quantify the chirality of molecular vibrational modes.[21][22][23]

Visualizing Molecular Structure and Interactions

To better understand the spectral features, it is helpful to visualize the molecular structure and the key intermolecular interactions.

Caption: Molecular structure of (1S)-1-phenylpentan-1-ol.

Caption: Intermolecular hydrogen bonding in alcohols.

Conclusion

The infrared spectrum of (1S)-1-phenylpentan-1-ol is a rich source of structural information. The characteristic broad O-H stretch, the position of the C-O stretch, and the various C-H and aromatic ring vibrations all contribute to a unique spectral fingerprint. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently identify and characterize this important chiral alcohol. This guide provides the necessary framework for achieving accurate and reliable results in the analysis of (1S)-1-phenylpentan-1-ol and related compounds.

References

-

IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Quora. (2020, June 7). Is it possible to distinguish between intra and intermolecular hydrogen bonding through spectroscopy?. Retrieved from [Link]

-

Brainly.in. (2024, January 8). On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Retrieved from [Link]

-

Ohto, T., et al. (2022). Infrared Spectra and Hydrogen-Bond Configurations of Water Molecules at the Interface of Water-Insoluble Polymers under Humidified Conditions. ACS Omega, 7(23), 19686-19695. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Quora. (2015, February 20). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Retrieved from [Link]

-

Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17955-17963. Retrieved from [Link]

-

ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?. Retrieved from [Link]

-

Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 118-132. Retrieved from [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

-

Demirdöven, N., et al. (2009). Femtosecond characterization of vibrational optical activity of chiral molecules. Nature, 458(7236), 313-316. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

arXiv. (2023, October 25). Quantifying the Chirality of Vibrational Modes in Helical Molecular Chains. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). The Fingerprint Region. Retrieved from [Link]

-

YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2025, January 14). What Is Fingerprint Region In IR Spectroscopy?. Retrieved from [Link]

-

IEEE Xplore. (2000). Sum-frequency vibrational spectroscopy on molecular chirality. Retrieved from [Link]

-

PubChem. (n.d.). Fenipentol. Retrieved from [Link]

-

AIP Publishing. (2025, July 3). Chiral vibrational modes in small molecules. Retrieved from [Link]

-

arXiv. (2025, March 4). Chiral Vibrational Modes in Small Molecules. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-Phenylpentan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Phenyl-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol;1-phenylpentan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. Fenipentol | C11H16O | CID 3338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. mt.com [mt.com]

- 18. chembk.com [chembk.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Femtosecond characterization of vibrational optical activity of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [2310.16352] Quantifying the Chirality of Vibrational Modes in Helical Molecular Chains [arxiv.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. [2503.03048] Chiral Vibrational Modes in Small Molecules [arxiv.org]

Solubility Profile of (1S)-1-phenylpentan-1-ol in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (1S)-1-phenylpentan-1-ol, a chiral alcohol with significant applications in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies. The guide delves into the physicochemical properties of (1S)-1-phenylpentan-1-ol, the theoretical underpinnings of solubility, a detailed protocol for experimental solubility determination via the robust shake-flask method, and the application of Hansen Solubility Parameters (HSP) for predictive analysis. While quantitative solubility data for (1S)-1-phenylpentan-1-ol is not extensively available in public literature, this guide equips the reader with the necessary tools to generate and interpret this critical data.

Introduction to (1S)-1-phenylpentan-1-ol

(1S)-1-phenylpentan-1-ol is a chiral secondary alcohol with the chemical formula C₁₁H₁₆O.[1][2] Its molecular structure, featuring a hydroxyl group attached to a benzylic carbon that is also the stereocenter, a phenyl ring, and a pentyl chain, imparts a distinct amphiphilic character. This duality of a polar head (the hydroxyl group) and a significant non-polar tail (the phenyl and pentyl groups) governs its interactions with various solvents and is central to its application in asymmetric synthesis and as a building block for more complex molecules. Understanding its solubility is paramount for reaction kinetics, purification processes, and formulation development.

Physicochemical Properties of 1-Phenylpentan-1-ol:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~0.96 g/cm³ | [2] |

| Boiling Point | 137 °C at 2 mmHg | [2] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

(1S)-1-phenylpentan-1-ol's Structural Influence on Solubility:

-

Polar Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[3]

-

Non-Polar Phenyl (C₆H₅) and Pentyl (-C₅H₁₁) Groups: These bulky, non-polar moieties dominate a significant portion of the molecule's surface area, leading to favorable van der Waals interactions with non-polar solvents.[3]

Consequently, (1S)-1-phenylpentan-1-ol is expected to exhibit a nuanced solubility profile, with some degree of solubility in polar solvents and greater solubility in non-polar organic solvents.[3]

Hansen Solubility Parameters (HSP) for Predicting Solubility

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by dissecting the total cohesive energy of a substance into three components:[4]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP of the solute and the solvent in this space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[4] While the specific HSP values for (1S)-1-phenylpentan-1-ol are not readily published, they can be experimentally determined or estimated using group contribution methods.

Experimental Determination of Solubility Profile

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6][7][8]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (1S)-1-phenylpentan-1-ol.

Caption: Workflow for determining the solubility of (1S)-1-phenylpentan-1-ol.

Detailed Experimental Protocol

Materials:

-

(1S)-1-phenylpentan-1-ol (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (1S)-1-phenylpentan-1-ol to a series of vials. The excess should be visually apparent.

-

Accurately pipette a known volume of each organic solvent into the corresponding vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow for initial settling.

-

Centrifuge the vials to pellet the undissolved solute.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification via UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a series of standard solutions of (1S)-1-phenylpentan-1-ol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the respective solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the saturated solution using the equation of the line from the calibration curve, accounting for the dilution factor.

-

Solubility Profile of (1S)-1-phenylpentan-1-ol

The following table provides a qualitative solubility profile based on the physicochemical properties of (1S)-1-phenylpentan-1-ol. For quantitative data, the experimental protocol outlined in Section 3 should be followed.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane | High | The long pentyl chain and phenyl group interact favorably with non-polar solvents via van der Waals forces. |

| Aromatic | Toluene, Benzene | Very High | Strong π-π stacking interactions between the phenyl ring of the solute and the aromatic solvent, in addition to van der Waals forces. |

| Halogenated | Dichloromethane | High | Good balance of polarity and dispersibility to solvate both the polar and non-polar parts of the molecule. |

| Ethers | Diethyl Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the alkyl groups interact with the non-polar part of the solute. |

| Ketones | Acetone | Moderate | The polar carbonyl group can interact with the hydroxyl group, but the smaller alkyl chains offer less non-polar interaction. |

| Alcohols | Methanol, Ethanol | Moderate | The solvent's hydroxyl group can hydrogen bond with the solute's hydroxyl group, but the non-polar part of the solute may have limited interaction with the short-chain alcohol. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | These highly polar solvents may not effectively solvate the large non-polar regions of the molecule. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (1S)-1-phenylpentan-1-ol. While specific quantitative data is sparse in the literature, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this crucial information. A thorough understanding of the solubility of (1S)-1-phenylpentan-1-ol in various organic solvents is essential for its effective utilization in synthetic chemistry and pharmaceutical development, enabling optimized reaction conditions, efficient purification, and robust formulation design.

References

-

Solubility of 1-phenyl-1-pentanol. (n.d.). Solubility of Things. [Link]

-

1-Phenylpentan-1-ol. (2024, April 10). ChemBK. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

Sources

- 1. 1-Phenylpentan-1-ol | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Chirality and Optical Rotation of (1S)-1-Phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of (1S)-1-phenylpentan-1-ol, a chiral secondary alcohol of interest in pharmaceutical research and asymmetric synthesis. The document elucidates the fundamental principles of chirality and optical rotation as they pertain to this specific enantiomer. A detailed analysis of the relationship between its absolute configuration, determined by the Cahn-Ingold-Prelog priority rules, and its characteristic levorotatory optical activity is presented. Furthermore, this guide furnishes a field-proven, step-by-step protocol for the enantioselective synthesis of (1S)-1-phenylpentan-1-ol via the asymmetric reduction of valerophenone. A rigorous methodology for the determination of its optical purity using polarimetry is also detailed, ensuring a self-validating system for its characterization. This document is intended to serve as an authoritative resource for scientists engaged in the synthesis, analysis, and application of chiral molecules in drug development and beyond.

Introduction: The Significance of Chirality in Modern Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in modern medicinal chemistry and pharmacology. The stereoisomers of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, being inherently chiral, often interact stereospecifically with drug molecules. Consequently, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in the development of safer and more effective therapeutics. Chiral secondary alcohols, such as (1S)-1-phenylpentan-1-ol, are crucial building blocks in the synthesis of a wide range of pharmaceuticals. An in-depth understanding of their stereochemical properties is therefore essential for their effective utilization.

Molecular Structure and Absolute Configuration

(1S)-1-phenylpentan-1-ol is a chiral secondary alcohol with the chemical formula C₁₁H₁₆O.[1] Its structure consists of a pentanol backbone with a phenyl group and a hydroxyl group attached to the first carbon atom (C1). This carbon atom is the stereocenter, responsible for the molecule's chirality.

The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of the stereocenter in 1-phenylpentan-1-ol is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.

The assignment of priorities for the substituents on the stereocenter of 1-phenylpentan-1-ol is as follows:

-

-OH (Hydroxyl group): The oxygen atom has the highest atomic number (8) and is therefore assigned the highest priority (1).

-

-C₆H₅ (Phenyl group): The carbon atom of the phenyl ring directly attached to the stereocenter is bonded to other carbon atoms.

-

-CH₂(CH₂)₂CH₃ (Butyl group): The carbon atom of the butyl group is bonded to another carbon atom and two hydrogen atoms.

-

-H (Hydrogen atom): The hydrogen atom has the lowest atomic number (1) and is assigned the lowest priority (4).

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second highest (2) and then to the third highest (3) is then observed.

-

If the direction is counter-clockwise, the configuration is designated as S .

-

If the direction is clockwise, the configuration is designated as R .

For (1S)-1-phenylpentan-1-ol, this sequence is counter-clockwise, hence the 'S' designation.

Optical Rotation: The Macroscopic Manifestation of Chirality

Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. This rotation is measured using an instrument called a polarimeter. The direction and magnitude of the rotation are characteristic properties of a specific enantiomer.

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light in a clockwise direction.

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.

It is crucial to note that there is no direct correlation between the R/S designation and the direction of optical rotation. For 1-phenylpentan-1-ol, the (S)-enantiomer is levorotatory, and is therefore designated as (S)-(-)-1-phenylpentan-1-ol .

Specific Rotation

The observed optical rotation of a sample depends on several factors, including the concentration of the solution, the length of the polarimeter tube, the wavelength of the light source, and the temperature. To obtain a standardized value, the specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (c × l)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

c is the concentration of the sample in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

Enantioselective Synthesis of (1S)-1-Phenylpentan-1-ol

The synthesis of enantiomerically pure (1S)-1-phenylpentan-1-ol is most commonly achieved through the asymmetric reduction of the prochiral ketone, valerophenone (1-phenylpentan-1-one). This transformation requires the use of a chiral reducing agent or a catalyst that can stereoselectively deliver a hydride to one face of the carbonyl group.

Protocol: Asymmetric Reduction of Valerophenone